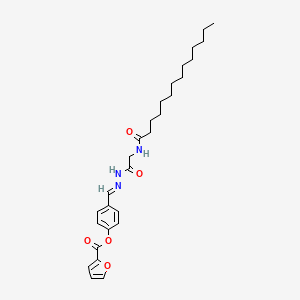
4-((2-(2-Tetradecanamidoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-(2-Tetradecanamidoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate is a complex organic compound that features a furan ring, a phenyl group, and a hydrazone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(2-Tetradecanamidoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate typically involves the following steps:
Formation of the Hydrazone Linkage: This step involves the reaction of a hydrazide with an aldehyde or ketone to form the hydrazone. For instance, tetradecanamidoacetyl hydrazide can be reacted with an appropriate aldehyde under acidic or basic conditions to form the hydrazone intermediate.
Esterification: The hydrazone intermediate is then esterified with furan-2-carboxylic acid under conditions that promote ester bond formation, such as the use of a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the esterification step and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-((2-(2-Tetradecanamidoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydrazine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
4-((2-(2-Tetradecanamidoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4-((2-(2-Tetradecanamidoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The hydrazone linkage can form hydrogen bonds with the target protein, stabilizing the compound-protein complex and leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((2-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetyl)hydrazono)methyl)-2-methoxyphenyl furan-2-carboxylate
- 4-((E)-{2-[2-(Tetradecanoylamino)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate
Uniqueness
4-((2-(2-Tetradecanamidoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate is unique due to its specific combination of a furan ring, a phenyl group, and a hydrazone linkage. This combination imparts specific chemical and physical properties that can be exploited in various applications, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C28H39N3O5 |
|---|---|
Peso molecular |
497.6 g/mol |
Nombre IUPAC |
[4-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C28H39N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-15-26(32)29-22-27(33)31-30-21-23-16-18-24(19-17-23)36-28(34)25-14-13-20-35-25/h13-14,16-21H,2-12,15,22H2,1H3,(H,29,32)(H,31,33)/b30-21+ |
Clave InChI |
GEVKJEHNGLKAPX-MWAVMZGNSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CO2 |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


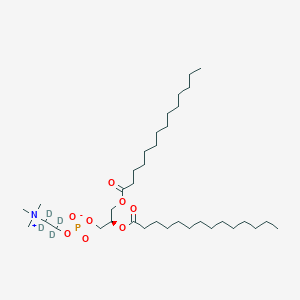
![2-azaniumylethyl (2R)-2,3-bis{[(9Z)-hexadec-9-enoyl]oxy}propyl phosphate](/img/structure/B11938130.png)
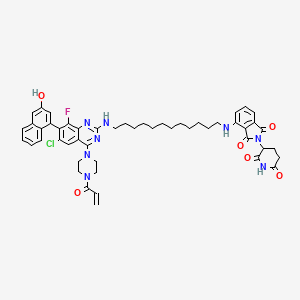

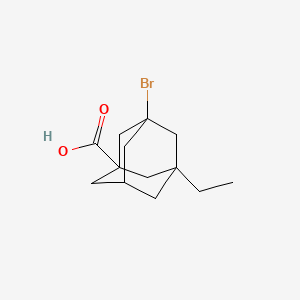
![(�) 3-(2-{[4-(trifluoromethoxy)phenyl]amino}-1-[(cis)-3,3,5-trimethylcyclohexyl]-1H-benzimidazol-5-yl)propanoic acid](/img/structure/B11938152.png)
![1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane](/img/structure/B11938156.png)
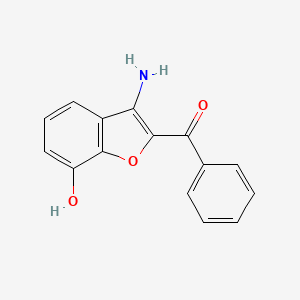

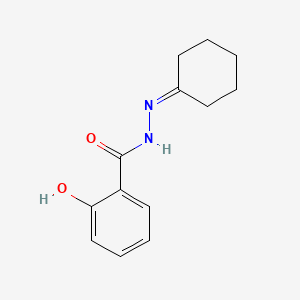

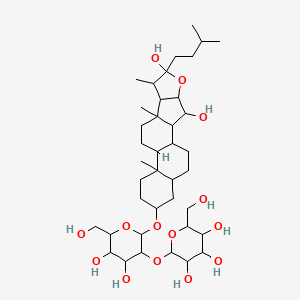
![ethene;[(E,2S,3R)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylperoxy]-4-oxobutanoate](/img/structure/B11938192.png)

